molecular formula C9H10BrCl B12827296 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Cat. No.: B12827296
M. Wt: 233.53 g/mol
InChI Key: UGQIZDIPQMLWKG-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene is an organic compound with the molecular formula C9H10BrCl. This compound is characterized by a benzene ring substituted with a bromomethyl group, a chlorine atom, and two methyl groups. It is a derivative of benzyl bromide and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene typically involves the bromination of 2-chloro-1,3-dimethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the methyl group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. The reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Major Products

    Nucleophilic Substitution: Products include 2-chloro-1,3-dimethylbenzyl alcohol, 2-chloro-1,3-dimethylbenzonitrile, and 2-chloro-1,3-dimethylbenzylamine.

    Oxidation: Products include 2-chloro-1,3-dimethylbenzoic acid and 2-chloro-1,3-dimethylbenzaldehyde.

    Reduction: The major product is 2-chloro-1,3-dimethylbenzene.

Scientific Research Applications

5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The chlorine atom and methyl groups on the benzene ring influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the chlorine and additional methyl groups.

    2-Chlorobenzyl Bromide: Similar but lacks the additional methyl groups.

    1,3-Dimethylbenzyl Bromide: Similar but lacks the chlorine atom.

Uniqueness

5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene is unique due to the presence of both chlorine and methyl groups on the benzene ring. These substituents influence the compound’s reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for selective reactions and the formation of diverse products.

Properties

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

5-(bromomethyl)-2-chloro-1,3-dimethylbenzene

InChI

InChI=1S/C9H10BrCl/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3

InChI Key

UGQIZDIPQMLWKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)CBr

Origin of Product

United States

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